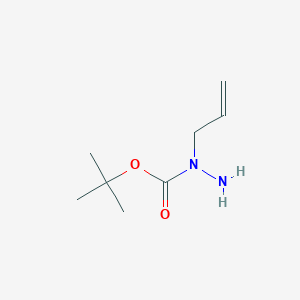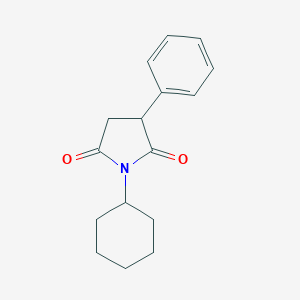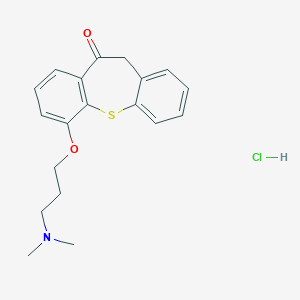
Dibenzo(b,f)thiepin-10(11H)-one, 6-(3-(dimethylamino)propoxy)-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibenzo(b,f)thiepin-10(11H)-one, 6-(3-(dimethylamino)propoxy)-, hydrochloride, also known as lofepramine, is a tricyclic antidepressant drug that is used to treat depression and anxiety disorders. The drug works by increasing the levels of certain neurotransmitters in the brain, such as serotonin and norepinephrine.
Mécanisme D'action
Lofepramine works by blocking the reuptake of serotonin and norepinephrine, which increases their levels in the brain. This leads to an improvement in mood and a reduction in anxiety symptoms. Lofepramine also has some affinity for histamine and muscarinic receptors, which may contribute to its side effects.
Effets Biochimiques Et Physiologiques
Lofepramine has been shown to increase the levels of serotonin and norepinephrine in the brain, which are neurotransmitters that are involved in regulating mood, sleep, appetite, and other physiological functions. Lofepramine also affects the levels of other neurotransmitters, such as dopamine and acetylcholine, which may contribute to its side effects. Lofepramine has been shown to have a half-life of approximately 10 hours and is metabolized by the liver.
Avantages Et Limitations Des Expériences En Laboratoire
Lofepramine has several advantages for lab experiments. It has a well-established mechanism of action and has been extensively studied for its antidepressant effects. Lofepramine is also relatively easy to synthesize and can be obtained in large quantities. However, there are also some limitations to using Dibenzo(b,f)thiepin-10(11H)-one, 6-(3-(dimethylamino)propoxy)-, hydrochloride in lab experiments. It has a narrow therapeutic window and can cause side effects, such as dry mouth, constipation, and sedation. Lofepramine can also interact with other medications, which may limit its use in certain studies.
Orientations Futures
There are several future directions for the research on Dibenzo(b,f)thiepin-10(11H)-one, 6-(3-(dimethylamino)propoxy)-, hydrochloride. One area of interest is the potential use of Dibenzo(b,f)thiepin-10(11H)-one, 6-(3-(dimethylamino)propoxy)-, hydrochloride in the treatment of neuropathic pain and other chronic pain conditions. Lofepramine has also been studied for its potential use in the treatment of chronic fatigue syndrome and irritable bowel syndrome. Another area of interest is the development of new tricyclic antidepressants that have improved efficacy and fewer side effects. Finally, there is a need for more research on the long-term effects of Dibenzo(b,f)thiepin-10(11H)-one, 6-(3-(dimethylamino)propoxy)-, hydrochloride and other antidepressants on brain function and cognitive performance.
Méthodes De Synthèse
Lofepramine can be synthesized through a multistep process that involves the reaction of 10,11-dihydrodibenzo[b,f]thiepin with 3-dimethylaminopropyl chloride in the presence of a base, followed by the reaction with 6-chloro-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide. The final product is obtained after purification by recrystallization.
Applications De Recherche Scientifique
Lofepramine has been extensively studied for its antidepressant effects. It has been shown to be effective in the treatment of major depressive disorder, dysthymia, and anxiety disorders. Lofepramine has also been studied for its potential use in the treatment of neuropathic pain, chronic fatigue syndrome, and irritable bowel syndrome.
Propriétés
Numéro CAS |
125981-92-2 |
|---|---|
Nom du produit |
Dibenzo(b,f)thiepin-10(11H)-one, 6-(3-(dimethylamino)propoxy)-, hydrochloride |
Formule moléculaire |
C19H22ClNO2S |
Poids moléculaire |
363.9 g/mol |
Nom IUPAC |
1-[3-(dimethylamino)propoxy]-6H-benzo[b][1]benzothiepin-5-one;hydrochloride |
InChI |
InChI=1S/C19H21NO2S.ClH/c1-20(2)11-6-12-22-17-9-5-8-15-16(21)13-14-7-3-4-10-18(14)23-19(15)17;/h3-5,7-10H,6,11-13H2,1-2H3;1H |
Clé InChI |
LWOMGTZTRHYNEO-UHFFFAOYSA-N |
SMILES |
CN(C)CCCOC1=CC=CC2=C1SC3=CC=CC=C3CC2=O.Cl |
SMILES canonique |
CN(C)CCCOC1=CC=CC2=C1SC3=CC=CC=C3CC2=O.Cl |
Autres numéros CAS |
125981-92-2 |
Synonymes |
Dibenzo(b,f)thiepin-10(11H)-one, 6-(3-(dimethylamino)propoxy)-, hydroc hloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



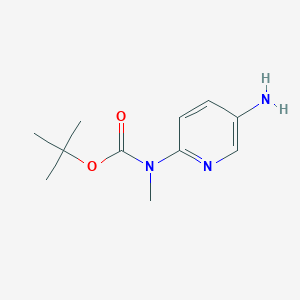
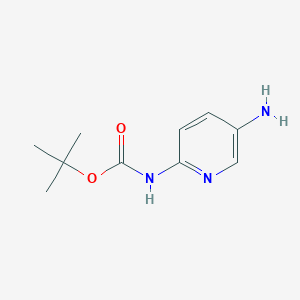
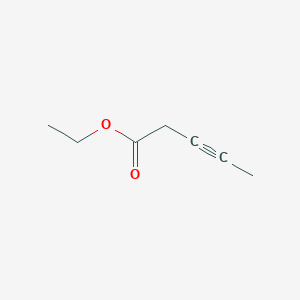
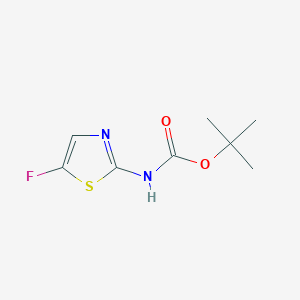
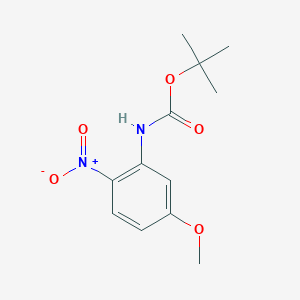
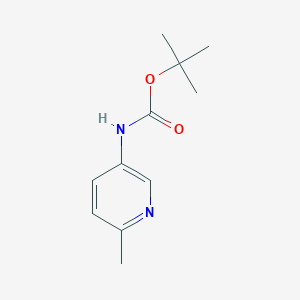
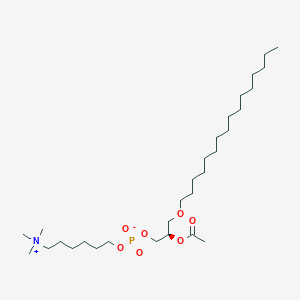
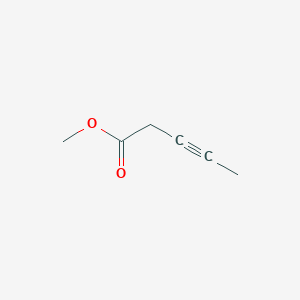
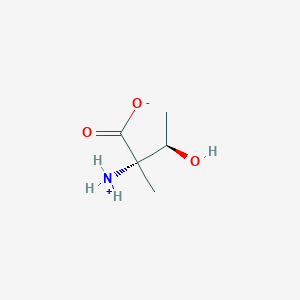
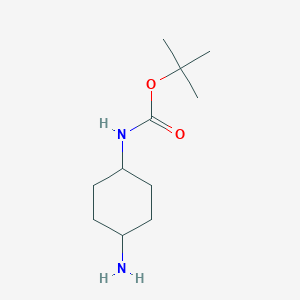
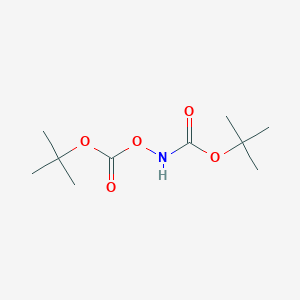
![Tert-butyl 1,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B153077.png)
